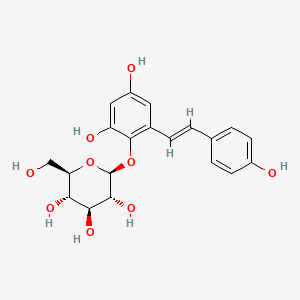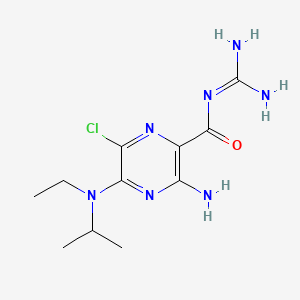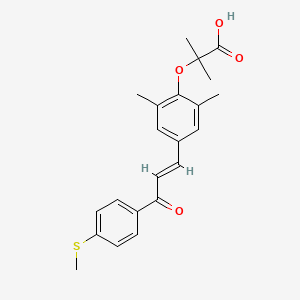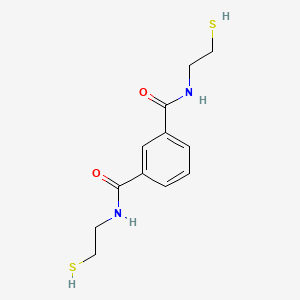
依美酰胺
描述
Emeramide, also known as N,N’-bis(2-mercaptoethyl)isophthalamide, is a lipophilic compound that can cross the blood-brain barrier. It is primarily recognized for its role as a metal chelator and antioxidant. Emeramide is being developed by EmeraMed Limited for its potential therapeutic applications, particularly in the treatment of heavy metal toxicity, such as mercury poisoning .
科学研究应用
依美酰胺具有广泛的科学研究应用:
化学: 用作螯合剂来研究金属离子相互作用并开发新的金属螯合剂。
生物学: 研究其在保护细胞免受氧化应激和金属诱导的毒性中的作用。
医学: 探索其作为重金属中毒,特别是汞中毒的潜在治疗方法。它也因其在神经退行性疾病中的神经保护作用而被研究。
作用机制
依美酰胺主要通过其螯合重金属的能力发挥作用。它与汞等金属形成稳定的络合物,使它们变得惰性并促进它们从体内排泄。这种螯合过程减少了自由金属离子引起的氧化应激和细胞损伤。 依美酰胺的亲脂性使其能够穿过细胞膜和血脑屏障,使其在靶向中枢神经系统内的金属毒性方面有效 .
生化分析
Biochemical Properties
Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .
Cellular Effects
Emeramide has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . It has the ability to penetrate cell membranes and cross the blood-brain barrier and chelate Hg2+ in a complex that eliminates the availability of Hg2+ and essentially eliminates toxic effects .
Molecular Mechanism
It is known that Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage .
Temporal Effects in Laboratory Settings
Emeramide has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . The available long-term safety data is limited .
Dosage Effects in Animal Models
Emeramide has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . Previous in vivo test on rats also indicated its low toxicity .
Transport and Distribution
Emeramide is a lipophilic compound, which allows it to cross the blood-brain barrier .
Subcellular Localization
Due to its lipophilic nature, it is expected to be able to penetrate cell membranes .
准备方法
合成路线和反应条件
依美酰胺的合成涉及间苯二甲酰氯与2-巯基乙胺的反应。该反应通常在二氯甲烷等有机溶剂中进行,在惰性气氛下进行以防止硫醇基团氧化。 反应在低温下进行,以控制中间体的反应性,并确保最终产物的高收率和纯度 .
工业生产方法
依美酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,包括温度、压力和溶剂纯度,以确保质量和产量的一致性。 最终产品经过严格的纯化过程,例如重结晶和色谱法,以符合药物级标准 .
化学反应分析
反应类型
依美酰胺会经历几种类型的化学反应,包括:
氧化: 依美酰胺中的硫醇基团可以被氧化形成二硫化物。
还原: 形成的二硫键可以用二硫苏糖醇等还原剂还原回硫醇基团。
取代: 依美酰胺中的酰胺基团可以参与亲核取代反应.
常用试剂和条件
氧化: 过氧化氢或大气中的氧气可以氧化硫醇基团。
还原: 通常使用二硫苏糖醇或其他含硫醇的还原剂。
形成的主要产物
氧化: 形成二硫化物。
还原: 硫醇基团的再生。
取代: 形成取代的酰胺或酯.
相似化合物的比较
依美酰胺经常与其他金属螯合剂,如二巯基丙磺酸 (DMPS) 和二巯基琥珀酸 (DMSA) 进行比较。虽然 DMPS 和 DMSA 是亲水性的,主要作用于血液和细胞外空间,但依美酰胺的亲脂性使其能够穿透细胞膜并靶向细胞内金属沉积物。 这种独特的特性使依美酰胺在治疗大脑内的金属毒性方面特别有效 .
类似化合物
- 二巯基丙磺酸 (DMPS)
- 二巯基琥珀酸 (DMSA)
- 去铁胺
- 去铁酮
依美酰胺中和重金属并减少氧化应激的能力使其与这些传统螯合剂有所不同,为重金属中毒提供了一种潜在更安全、更有效的治疗方案。
属性
IUPAC Name |
1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBAVRYDAKVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610932 | |
| Record name | Emeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351994-94-0 | |
| Record name | N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351994-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emeramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emeramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



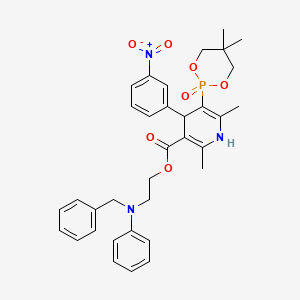

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)
